Ponazuril: A Technical Guide to its Chemical Properties and Molecular Structure
Ponazuril: A Technical Guide to its Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponazuril, a triazinetrione antiprotozoal agent, is a critical therapeutic in veterinary medicine for combating coccidiosis and other protozoal infections.[1][2] This technical guide provides an in-depth overview of the chemical properties and molecular structure of Ponazuril. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the physicochemical characteristics, molecular structure, and relevant experimental protocols for the analysis of Ponazuril, presenting quantitative data in structured tables and visualizing complex information through diagrams.
Chemical Properties
Ponazuril, chemically known as toltrazuril sulfone, is a synthetic compound derived from toltrazuril.[1][3] It is a white to off-white crystalline powder.[4] The following tables summarize the key chemical and physical properties of Ponazuril.
Table 1: Chemical Identification of Ponazuril
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | [5] |
| CAS Number | 69004-04-2 | [5] |
| Synonyms | Toltrazuril sulfone, Marquis, BAY-Vi 9143 | [5] |
| InChI Key | VBUNOIXRZNJNAD-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | [5] |
Table 2: Physicochemical Properties of Ponazuril
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄F₃N₃O₆S | [5] |
| Molecular Weight | 457.38 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 241-243 °C | [6] |
| Boiling Point | Not experimentally determined in reviewed literature. | |
| Solubility | Slightly soluble in DMSO.[7] Poorly soluble in water.[8] | |
| logP (calculated) | 3.1 (XLogP3-AA) | [5][8] |
| pKa | Not experimentally determined in reviewed literature. |
Molecular Structure
Ponazuril is a derivative of the triazinetrione group of compounds.[3] Its structure is characterized by a central triazinane-2,4,6-trione ring. This core is substituted with a methyl group and a tolyl group, which in turn is linked to a phenoxy group bearing a trifluoromethylsulfonyl substituent. The molecule is achiral and does not have stereoisomers.[9] The crystal structure of Ponazuril has been determined to be monoclinic, belonging to the P2₁/c space group.
Caption: Molecular structure of Ponazuril.
Mechanism of Action and Signaling Pathway
Ponazuril's primary mechanism of action is the disruption of pyrimidine synthesis in protozoan parasites, which is essential for nucleic acid (DNA and RNA) production.[3][9] This inhibition ultimately halts parasite replication and leads to their death.[3] The drug is believed to target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan protozoa, which houses pathways for fatty acid and heme synthesis, in addition to being implicated in pyrimidine metabolism.
Caption: Proposed signaling pathway for Ponazuril's mechanism of action.
Experimental Protocols
Synthesis of Ponazuril
The synthesis of Ponazuril is a multi-step process that typically starts from toltrazuril or related precursors. A general synthetic scheme is outlined in the patent literature.[6][9]
Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)-nitrobenzene
-
This step involves the reaction of 2-chloro-5-nitrotoluene with 4-(trifluoromethylthio)phenol in the presence of a base.
Step 2: Reduction to 3-methyl-4-(4-trifluoromethylthio phenoxy)-aniline
-
The nitro group of the product from Step 1 is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation.
Step 3: Formation of the Isocyanate
-
The aniline derivative is then converted to an isocyanate, for example, by reaction with phosgene or a phosgene equivalent.
Step 4: Cyclization to form the Triazinetrione Ring
-
The isocyanate is reacted with a suitable precursor, such as methyl isocyanate, to form the 1,3,5-triazinane-2,4,6-trione ring structure.
Step 5: Oxidation to Ponazuril
-
The trifluoromethylthio group is oxidized to the corresponding trifluoromethylsulfonyl group to yield the final product, Ponazuril. This can be achieved using an oxidizing agent like hydrogen peroxide or a peroxy acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of Ponazuril in biological matrices, such as plasma, is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard (e.g., diclazuril).
-
Perform a liquid-liquid extraction with a suitable organic solvent like chloroform or a solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., SymmetryShield RP18, 5µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile and/or methanol).
-
Detection: UV detection at a wavelength of approximately 254-255 nm.
-
Quantification: The concentration of Ponazuril is determined by comparing the peak area ratio of Ponazuril to the internal standard against a calibration curve prepared with known concentrations of the drug.
Caption: A typical experimental workflow for the HPLC analysis of Ponazuril.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and molecular structure of Ponazuril. The tabulated data offers a quick reference for its physicochemical characteristics, while the diagrams illustrate its molecular structure, mechanism of action, and a standard analytical workflow. The outlined experimental protocols for synthesis and HPLC analysis serve as a practical guide for laboratory work. This compilation of information is intended to support the ongoing research and development efforts in the field of veterinary pharmaceuticals.
References
- 1. Ponazuril - Wikipedia [en.wikipedia.org]
- 2. nexgenvetrx.com [nexgenvetrx.com]
- 3. ponazuril.net [ponazuril.net]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. Ponazuril | C18H14F3N3O6S | CID 3050408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102936227A - Preparation method of ponazuril - Google Patents [patents.google.com]
- 7. toku-e.com [toku-e.com]
- 8. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
- 9. Ponazuril (Ref: Bay Vi 9143) [sitem.herts.ac.uk]
